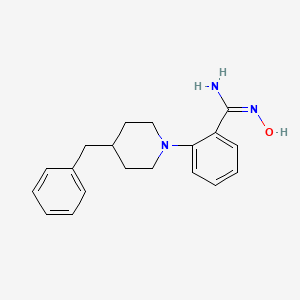

![molecular formula C12H16BrNO4S2 B2555843 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396877-39-6](/img/structure/B2555843.png)

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

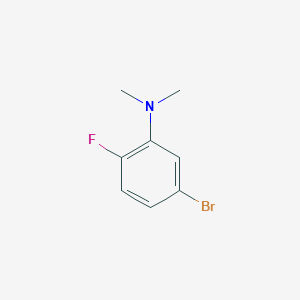

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are aromatic and are often used in the synthesis of various organic compounds due to their stability and unique reactivity .

Molecular Structure Analysis

The compound seems to have a complex structure with a spiro configuration, which is a type of chemical compound where two rings share a single atom . The compound also appears to contain sulfonyl and ether groups, which could influence its reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the thiophene ring, which could participate in various substitution reactions . The sulfonyl group could also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity . The aromatic thiophene ring could contribute to its stability .Scientific Research Applications

α-Bromo Spiroketals: Stereochemistry and Elimination Reactions

Research on α-bromo spiroketals, including stereochemistry and elimination reactions, highlights the synthetic utility of brominated spiroketals. These compounds have been characterized and their relative stereochemistries established, demonstrating potential applications in the synthesis of α-bromine-containing spiroketal metabolites like obtusin and neoobtusin, which are components of certain insect secretions (Lawson et al., 1993).

Crystal Structure and Biological Activity of Spiro Compounds

The synthesis and characterization of spiro compounds, including their crystal structure and biological activity, underscore the relevance of spiro structures in medicinal chemistry. Such studies contribute to understanding the structural basis of biological activity, offering a pathway to novel drug discovery and development (Yuan et al., 2017).

Consecutive Reactions with Sulfoximines: Synthesis of Substituted Spiroketals

Research into the synthesis of substituted spiroketals via consecutive reactions with sulfoximines demonstrates the synthetic versatility of spiro compounds. This methodology enables the direct synthesis of compounds like chalcogran, indicating the potential for producing bioactive molecules and pheromones (Sridharan et al., 2011).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds

The synthesis of sulfur-substituted compounds, including their chemiluminescence properties, highlights the potential for creating novel materials with unique optical properties. Such compounds can find applications in sensors, imaging, and as probes in biological systems (Watanabe et al., 2010).

Protein Sulfenation as a Redox Sensor

The study of protein sulfenation as a redox sensor emphasizes the importance of sulfur-containing compounds in understanding cellular processes. By tagging proteins with biotinylated derivatives of dimedone, researchers can study changes in protein sulfenation in response to oxidative stress, highlighting the role of sulfur in cellular signaling and stress response (Charles et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as thiophene-based conjugated polymers, have been known to exhibit exceptional optical and conductive properties .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes .

Biochemical Pathways

Related compounds have been known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

Similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Action Environment

It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

properties

IUPAC Name |

2-(5-bromothiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S2/c1-11(2)17-7-12(8-18-11)5-14(6-12)20(15,16)10-4-3-9(13)19-10/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUQCIKFHXPOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(S3)Br)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

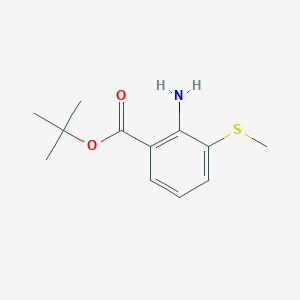

![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)

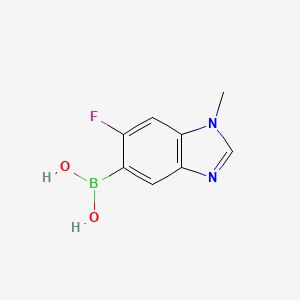

![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)

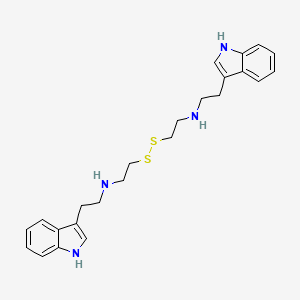

![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2555777.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)